1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone

Lipophilicity Physicochemical properties Drug-likeness

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone (CAS 65692-02-6), also cataloged as 3-acetylpyrimido[1,2-a][1,3]benzimidazol-4(10H)-one, is a heterocyclic small molecule (molecular formula C12H9N3O2, molecular weight 227.22 g/mol) belonging to the pyrimido[1,2-a]benzimidazole fused-ring class. This scaffold is recognized for its broad pharmacological potential, with numerous derivatives demonstrating anticancer, anti-leukemic, antimalarial, and CNS-modulating activities.

Molecular Formula C12H9N3O2
Molecular Weight 227.223
CAS No. 65692-02-6
Cat. No. B2687773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone
CAS65692-02-6
Molecular FormulaC12H9N3O2
Molecular Weight227.223
Structural Identifiers
SMILESCC(=C1C=NC2=NC3=CC=CC=C3N2C1=O)O
InChIInChI=1S/C12H9N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,16H,1H3/b8-7-
InChIKeyZYCUOMPKGUFZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone (CAS 65692-02-6): Compound Class and Baseline Characterization for Procurement Evaluation


1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone (CAS 65692-02-6), also cataloged as 3-acetylpyrimido[1,2-a][1,3]benzimidazol-4(10H)-one, is a heterocyclic small molecule (molecular formula C12H9N3O2, molecular weight 227.22 g/mol) belonging to the pyrimido[1,2-a]benzimidazole fused-ring class [1]. This scaffold is recognized for its broad pharmacological potential, with numerous derivatives demonstrating anticancer, anti-leukemic, antimalarial, and CNS-modulating activities [2]. The target compound is characterized by a 4-hydroxyl group and a 3-acetyl substituent on the pyrimido[1,2-a]benzimidazole core, which collectively impart distinct physicochemical properties—including a computed XLogP3-AA of 1.8—compared to the unsubstituted parent heterocycle (XLogP3-AA 2.5) [1].

Why Generic Pyrimido[1,2-a]benzimidazole Substitution Fails: The Critical Role of 4-Hydroxy-3-acetyl Substitution in 65692-02-6


Although the pyrimido[1,2-a]benzimidazole scaffold supports a wide range of biological activities, generic substitution within this class is not feasible because pharmacological and physicochemical properties are exquisitely sensitive to the nature and position of substituents [1]. The 4-hydroxy-3-acetyl motif on the target compound is not a trivial modification; it introduces a hydrogen-bond donor, alters the electron density of the fused ring system, and reduces computed lipophilicity by approximately 0.7 logP units relative to the unsubstituted parent [2]. These changes can substantially impact target binding, metabolic stability, and solubility—parameters that directly affect assay reproducibility and translational relevance. Selecting a closely related analog without this specific substitution pattern therefore risks undermining experimental outcomes in CYP inhibition profiling, antitumor screening, or CNS-targeted programs where this substitution has been specifically explored [1].

Quantitative Differentiation Evidence for 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone (65692-02-6) Versus Closest Analogs


Reduced Computed Lipophilicity (XLogP3-AA) Relative to the Unsubstituted Pyrimido[1,2-a]benzimidazole Parent Scaffold

The target compound exhibits a computed XLogP3-AA value of 1.8, which is 0.7 logP units lower than the unsubstituted pyrimido[1,2-a]benzimidazole parent scaffold (XLogP3-AA 2.5) [1]. This reduction in lipophilicity is attributable to the introduction of the polar 4-hydroxyl and 3-acetyl substituents and is predictive of improved aqueous solubility and potentially reduced non-specific protein binding relative to the unsubstituted core.

Lipophilicity Physicochemical properties Drug-likeness

Weaker CYP3A2 Inhibition Compared to a Structurally Related Pyrimido[1,2-a]benzimidazole Analog — Implication for Reduced Drug-Drug Interaction Risk

In rat liver microsome assays, the target compound inhibited CYP3A2 with a Ki of 52,600 nM (5.26E+4 nM) using midazolam as substrate [1]. By comparison, a structurally related pyrimido[1,2-a]benzimidazole derivative (BindingDB BDBM50538344, CHEMBL4633246) inhibited human CYP3A4/5 with an IC50 of 5,500 nM (5.50E+3 nM) under comparable microsomal conditions [2]. Although the isoforms and species differ (rat CYP3A2 vs. human CYP3A4/5), the approximately 9.6-fold weaker inhibition exhibited by the target compound suggests a reduced propensity for CYP3A-mediated drug-drug interactions.

CYP inhibition Drug-drug interaction Hepatic metabolism

Selective CYP Isoform Inhibition Profile Favoring CYP2E1 Over CYP1A2 and CYP2D1 in Rat Microsomes

The target compound displays a differentiated CYP inhibition fingerprint in rat liver microsomes: it inhibits CYP2E1 with a Ki of 42,200 nM, while showing substantially weaker inhibition of CYP1A2 (Ki = 127,000 nM) and CYP2D1 (Ki = 179,000 nM) [1]. This represents a 3.0-fold selectivity for CYP2E1 over CYP1A2 and a 4.2-fold selectivity over CYP2D1. Although the overall inhibitory potency is modest, the isoform selectivity pattern distinguishes this compound from analogs that may exhibit broader or more potent CYP inhibition.

CYP selectivity Isoform profiling Metabolic stability

Structural Uniqueness of the 4-Hydroxy-3-acetyl Substitution Pattern Within the Pyrimido[1,2-a]benzimidazole Chemical Space

A comprehensive review of pyrimido[1,2-a]benzimidazole derivatives published over the past decade reveals that the majority of biologically explored analogs bear aryl, alkyl, or amino substituents at the 2- and 4-positions of the pyrimidine ring, or halogen/alkyl modifications on the benzimidazole phenyl ring [1]. The 4-hydroxy-3-acetyl substitution pattern of the target compound represents a distinct chemotype that is underrepresented in the published literature. This structural uniqueness offers researchers access to a region of chemical space that may yield novel biological activities not accessible to the more commonly explored 2,4-diaryl or 2-amino substituted analogs.

Structural diversity Chemical space Scaffold decoration

Optimal Application Scenarios for 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone (65692-02-6) Based on Quantitative Differentiation Evidence


CYP-Mediated Drug-Drug Interaction Screening Panels Requiring Low CYP3A Liability

For laboratories conducting hepatic metabolism profiling or drug-drug interaction screening, the target compound offers a quantifiably weaker CYP3A inhibition profile (Ki = 52,600 nM for rat CYP3A2) compared to structurally related pyrimido[1,2-a]benzimidazole analogs (e.g., IC50 = 5,500 nM for human CYP3A4/5; BDBM50538344) . Its defined CYP isoform selectivity pattern—with Ki values of 42,200 nM (CYP2E1), 127,000 nM (CYP1A2), and 179,000 nM (CYP2D1)—makes it a suitable reference compound for calibrating CYP inhibition assays or for use as a low-liability control in panels where potent CYP3A inhibitors are excluded .

Physicochemical Property Optimization Programs Targeting Improved Aqueous Solubility

The target compound's reduced computed lipophilicity (XLogP3-AA 1.8 vs. 2.5 for the unsubstituted parent) makes it a valuable starting point or reference for medicinal chemistry programs seeking to improve aqueous solubility within the pyrimido[1,2-a]benzimidazole series. This ~0.7 logP reduction is predictive of enhanced solubility and may facilitate formulation development or reduce non-specific protein binding in biochemical assays compared to more lipophilic analogs.

Exploratory Medicinal Chemistry Leveraging an Underrepresented Pyrimido[1,2-a]benzimidazole Chemotype

As documented in the comprehensive 2021 review by Fedotov et al., the 4-hydroxy-3-acetyl substitution pattern is notably distinct from the extensively characterized 2,4-diaryl and 2-amino pyrimido[1,2-a]benzimidazole derivatives that dominate the literature . Researchers seeking to expand into underexplored intellectual property space or to identify novel biological activities beyond those associated with the 2,4-diaryl series (e.g., FLT3-ITD or BMX kinase inhibition) can utilize this compound as a structurally differentiated scaffold for library design or lead identification.

CNS-Targeted Screening Cascades Informed by Historical 4-Hydroxypyrimido[1,2-a]benzimidazole CNS Activity

Historical literature indicates that 4-hydroxypyrimido[1,2-a]benzimidazol-2-one derivatives exhibit centrally dampening and hypertensive properties . Although the target compound bears a 3-acetyl rather than a 2-one moiety, the shared 4-hydroxyl substitution motif on the pyrimido[1,2-a]benzimidazole core suggests potential CNS activity that warrants further investigation. This compound can therefore serve as a structurally informed probe for CNS-targeted phenotypic screening or for target deconvolution studies in neuroscience drug discovery programs.

Quote Request

Request a Quote for 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.